6,6-Dimethylcyclohepta-2,4-dien-1-ol

Description

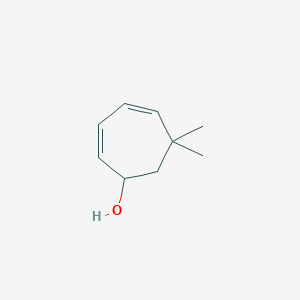

6,6-Dimethylcyclohepta-2,4-dien-1-ol is a cyclic dienol characterized by a seven-membered cycloheptadiene ring substituted with two methyl groups at the 6-position and a hydroxyl group at the 1-position.

Properties

CAS No. |

61686-84-8 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

6,6-dimethylcyclohepta-2,4-dien-1-ol |

InChI |

InChI=1S/C9H14O/c1-9(2)6-4-3-5-8(10)7-9/h3-6,8,10H,7H2,1-2H3 |

InChI Key |

CUOIQJQSLIEQBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C=CC=C1)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethylcyclohepta-2,4-dien-1-ol typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative, which can then be further modified to introduce the hydroxyl group at the desired position . The reaction conditions often require elevated temperatures and the presence of catalysts to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethylcyclohepta-2,4-dien-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, saturated alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6,6-Dimethylcyclohepta-2,4-dien-1-ol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6,6-Dimethylcyclohepta-2,4-dien-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6,6-Dimethylcyclohepta-2,4-dien-1-ol with structurally related compounds from diverse sources:

Table 1. Structural and Functional Comparison of Cyclic Dienols

Key Structural and Functional Insights:

Ring Size and Strain :

- The 7-membered cyclohepta ring in the target compound likely exhibits greater steric strain and conformational flexibility compared to the 6-membered cyclohexene/cyclohexadiene systems in analogues (e.g., 3-methyl-5-(2,6,6-trimethylcyclohex-1-enyl)-penta-2,4-dien-1-ol) . This could influence thermal stability and reactivity in ring-opening reactions.

Substituent Effects :

- The 6,6-dimethyl groups in the target compound may hinder electrophilic additions at the diene system, similar to steric effects observed in 2,6,6-trimethyl-substituted cyclohexene derivatives .

- In contrast, linear sclerosomatid alcohols like (E)-4-methyl-4-hexen-3-ol lack steric hindrance, enabling rapid oxidation to ketones .

Research Findings and Implications

Biochemical Significance: Sclerosomatid alcohols (e.g., subgroup 1 and 2 compounds) demonstrate that methyl branching and diene conjugation are critical for biological activity, such as pheromone signaling in harvestmen .

Spectroscopic Differentiation :

- Conjugated dienes in compounds like the target and 3-methyl-5-(2,6,6-trimethylcyclohex-1-enyl)-penta-2,4-dien-1-ol produce distinct UV-Vis absorption (~240–260 nm) and NMR shifts (δ 5.5–6.5 for vinyl protons), aiding identification .

Thermodynamic Stability :

- Cyclohepta rings are less strained than cycloocta derivatives but more strained than cyclohexane systems. This may render the target compound more reactive in ring-expansion or contraction reactions compared to cyclohexene-based analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.